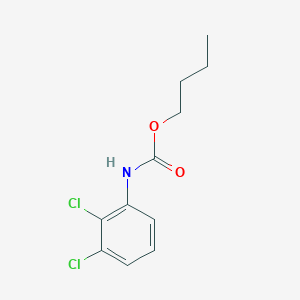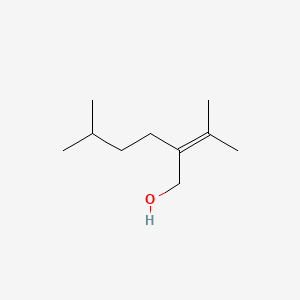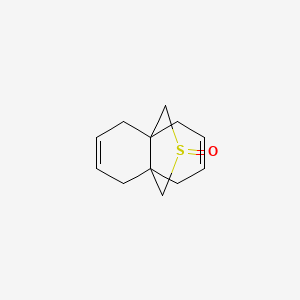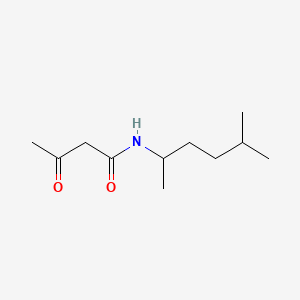
1,1,3-Triphenylindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Triphenylindene is an organic compound with the molecular formula C27H20 It is a derivative of indene, characterized by the presence of three phenyl groups attached to the indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Triphenylindene can be synthesized through several methods. One common approach involves the reaction of 1,1,3-triphenylprop-2-yne with a suitable catalyst. For instance, the reaction of 3-phenyl-2-propyn-1-ol derivatives with benzene in the presence of aluminum bromide at room temperature can yield substituted indenes . The reaction mixture is typically treated with water, and the products are extracted using chloroform and isolated by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of transition metal catalysts such as palladium, platinum, and ruthenium can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Triphenylindene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1,3-Triphenylindene has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,1,3-triphenylindene involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound can undergo rearrangements and dimerizations, leading to the formation of isoindene derivatives . These reactions are often studied using techniques such as ultraviolet spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to understand the transient species and reaction kinetics.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diphenylindene
- 1,1-Diphenylindene
- 1,1,3-Tribromoindene
Comparison: 1,1,3-Triphenylindene is unique due to the presence of three phenyl groups, which impart distinct electronic and steric properties compared to its analogs. For example, 1,1-diphenylindene and 1,2-diphenylindene have fewer phenyl groups, resulting in different reactivity and stability profiles . The additional phenyl group in this compound enhances its potential for forming complex molecular structures and participating in diverse chemical reactions.
Eigenschaften
CAS-Nummer |
4614-01-1 |
|---|---|
Molekularformel |
C27H20 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1,1,3-triphenylindene |
InChI |
InChI=1S/C27H20/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-20H |
InChI-Schlüssel |
HPSBBDGPOWEYOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)



![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)


![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)


